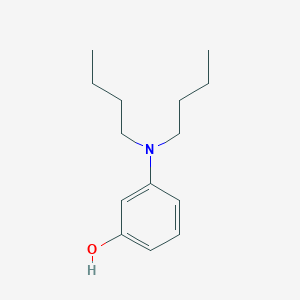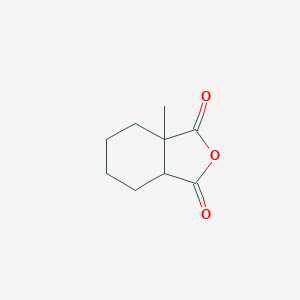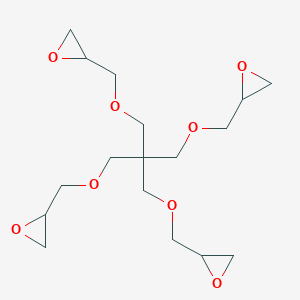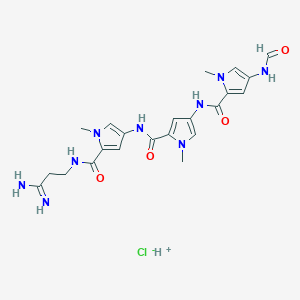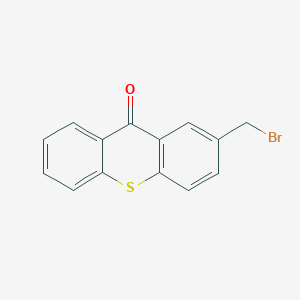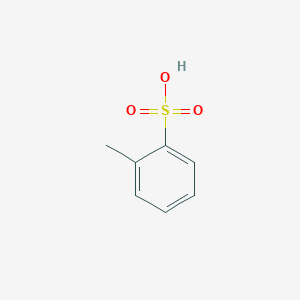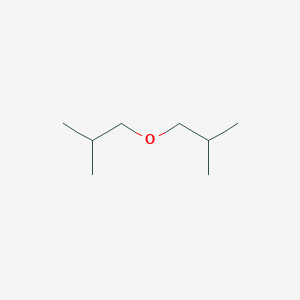![molecular formula CH3NO B008465 Formamide, [14C] CAS No. 104809-61-2](/img/structure/B8465.png)
Formamide, [14C]
Übersicht
Beschreibung
Formamide, also known as methanamide, is the simplest naturally occurring monocarboxylic acid amide . It is a colorless liquid which is miscible with water and has an ammonia-like odor . It is a chemical feedstock for the manufacture of sulfa drugs, other pharmaceuticals, herbicides, pesticides, and in the manufacture of hydrocyanic acid .
Synthesis Analysis
Formamide can be synthesized from methanol and ammonia under ambient conditions . Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Nickel-Iron nitride heterostructures under mild hydrothermal conditions . An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Molecular Structure Analysis
The molecular structure of Formamide is CH3NO . It is the smallest molecule with a peptide bond . The 3D structure of Formamide can be viewed using Java or Javascript .
Chemical Reactions Analysis
Formamide decomposes into carbon monoxide and ammonia at 180 °C . It can also be used in the synthesis of formamidine acetate by cathodic reduction of cyanamide in an aqueous electrolyte .
Physical And Chemical Properties Analysis
Formamide is a colorless, oily liquid . It has a melting point of 2 to 3 °C and a boiling point of 210 °C . It is miscible with water and has an ammonia-like odor .
Wissenschaftliche Forschungsanwendungen
Prebiotic Chemistry : Formamide serves as a chemical framework for the formation of nucleic polymers, aiding in the stability of phosphoester bonds. This property is crucial in prebiotic chemical equilibria, potentially enabling Darwinian evolution (Saladino et al., 2007).
Chemical Synthesis : Dibutyl[14C]formamide is valuable as a formylating agent in Vilsmeier–Haack reactions and as a phosphodiesterase-4 inhibitor (Ho et al., 2005).
DNA Sequencing : In DNA sequencing, formamide helps resolve compression issues and accelerates the annealing reaction on ice (Kang & Kim, 1997).
Thermal Stability of DNA : Formamide lowers the melting temperature of duplex DNA, affecting the width of the thermal transition without impacting DNA reassociation rates up to 30% (Sadhu et al., 1984); (Blake & Delcourt, 1996).
Catalysis in Organic Chemistry : Formamides are effective nitrogen nucleophiles in palladium(II) catalyzed oxidative cyclizations, useful for synthesizing imidazolidines (Benthem et al., 1994).
Astrobiology : Formamide is significant in prebiotic chemistry, leading to precursors of genetic and metabolic molecules (Ayouz et al., 2019).
Flow Cytometry : Formamide treatment enhances cell cycle analysis in flow cytometry, providing results equivalent or superior to other treatments (Carbonari, 2016).
In Situ Hybridization : Replacing traditional solvents with formamide in in situ hybridization reduces hybridization time, aiding in understanding nucleic acid interactions (Matthiesen & Hansen, 2012).
Biochips : Formamide affects the DNA denaturation temperature on microarrays, influencing the dissociation temperature (Fuchs et al., 2010).
Medicinal Chemistry : Cross-dehydrogenative coupling reactions with formamides prepare various derivatives used in medicinal chemistry and natural product synthesis (He et al., 2020).
Nucleobase Synthesis : Formamide synthesizes nucleobases like purine and adenine in the presence of montmorillonites, essential in genetic processes (Saladino et al., 2004).
Radiation-Induced Degradation Study : N-(2′-Deoxy-Δ-D-erythropentofuranosyl) formamide is a degradation product of 2′-deoxythymidine, analyzed using NMR for its molecular conformation (Cadet et al., 1981).
Capillary Electrophoresis : In capillary electrophoresis, formamide leads to higher efficiencies and shorter analysis times compared to aqueous media (Sahota & Khaledi, 1994).
Astrophysical Studies : Formamide synthesizes new molecular species under simulated astrophysical conditions like ion irradiation at low temperatures (Brucato et al., 2006).
Formamide-Free ISH : Formamide-free in situ hybridization (ISH) is safer, cheaper, faster, and more suitable for diagnostic use (Thomas et al., 1993).
Antitumor Agents : N-methylformamide and N, N-dimethyl-14C-formamide are explored as antitumor agents (Threadgill & Gate, 1983).
One-Pot Synthesis of Derivatives : Formamide derivatives can be synthesized efficiently using thiamine hydrochloride as a catalyst (Lei et al., 2010).
NMR and IR Studies : Dissolved electrolytes' impact on the structure of liquid formamide is studied using NMR and IR, highlighting sensitivity to chemical shifts and relaxation times (Lees et al., 1979).
Safety And Hazards
Zukünftige Richtungen
Formamide has promising applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has the potential to support growth and production in biotechnological processes . Furthermore, it can be used as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions .
Eigenschaften
IUPAC Name |
aminoformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide, [14C] | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

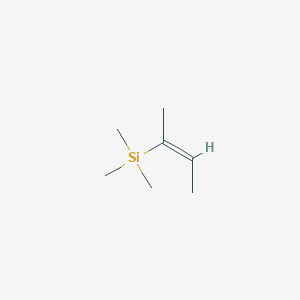

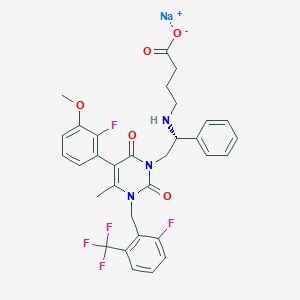
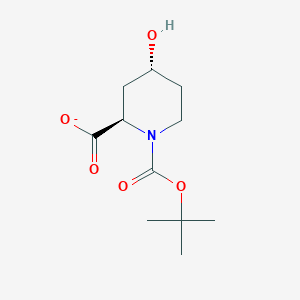
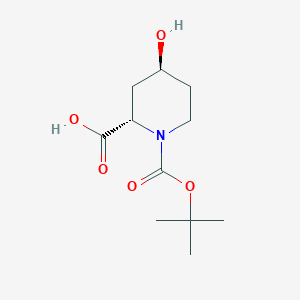
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
